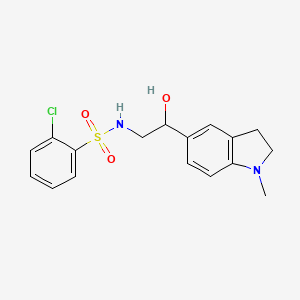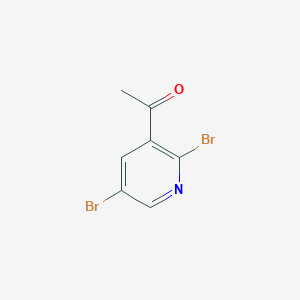
1-(2,5-Dibromopyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 2089319-23-1 . It has a molecular weight of 278.93 . The IUPAC name for this compound is 1-(2,5-dibromopyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(2,5-Dibromopyridin-3-yl)ethanone” is 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a powder . It’s stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, a derivative of 1-(2,5-Dibromopyridin-3-yl)ethanone, was produced through hydrazinolysis. This compound, upon oxidation with potassium permanganate, yielded 1H-pyrazole-3-carboxylic acid, indicating potential applications in synthetic chemistry (Smolyar, 2010).
Synthesis of Bromo-Pyridin Derivatives : A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine, suggesting its utility in preparing complex bromopyridin compounds (Jin, 2015).
Phosphorus Ylide and Mercury(II) Complexes : The preparation of a phosphorus labile ylide and its complexes with mercury(II) halides from a related compound highlights the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone in the field of coordination chemistry (Dadrass et al., 2014).
Biological and Antimicrobial Applications
Antimicrobial Activity : A derivative, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This points to the potential use of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Biocidal Fluoro-Boron Complexes : The creation of biocidal fluoro-boron complexes using derivatives of 1-(2,5-Dibromopyridin-3-yl)ethanone highlights its application in developing compounds with potential fungicidal and bactericidal properties (Saxena & Singh, 1994).
Anticandidal and Antimicrobial Agents : Synthesized tetrazole derivatives of related compounds exhibited potent anticandidal activity with low cytotoxicity, suggesting the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in antimicrobial research (Kaplancıklı et al., 2014).
Luminescent and Optical Applications
- Luminescent Properties : Studies on terbium and europium complexes with amino-alkenone type ligands, derived from similar compounds, revealed distinctive luminescent properties. This suggests potential applications in materials science and photonics (Xu et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,5-dibromopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGBSBAPGGDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromopyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

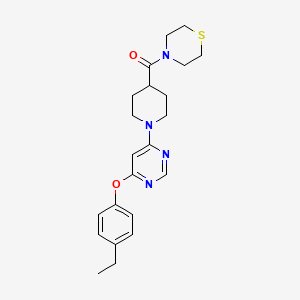
![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)
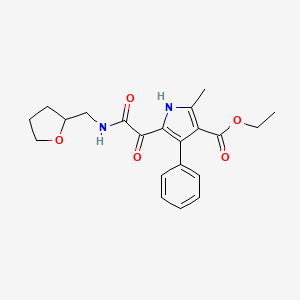

![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
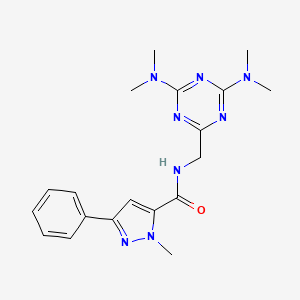
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
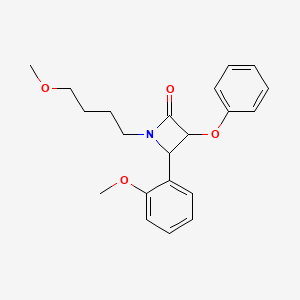
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)
